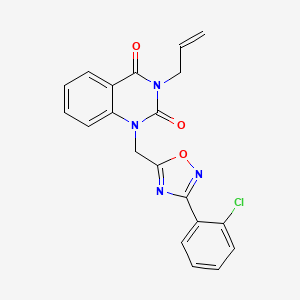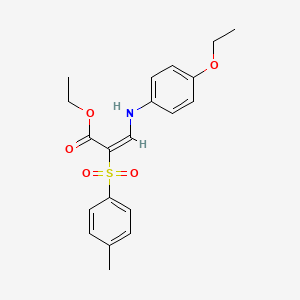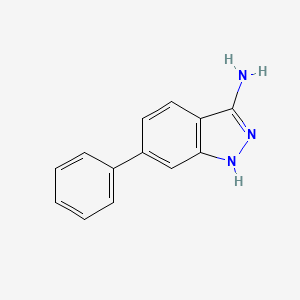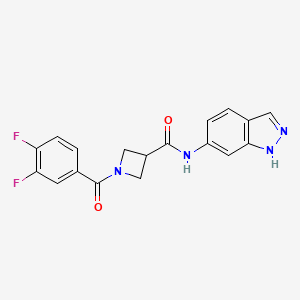![molecular formula C6H3Br2N3O B2787793 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 1820666-74-7](/img/structure/B2787793.png)
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H3Br2N3O It is characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring system
作用机制
Target of Action
Similar compounds have been found to target kinases such as jak1 and CDK2 . These kinases play crucial roles in cellular processes like cell cycle regulation and signal transduction.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways .
Biochemical Pathways
Kinase inhibitors like this compound generally affect pathways involved in cell growth, differentiation, and survival .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness, with a clogp value less than 4 and molecular weight less than 400, suggesting good absorption and distribution potential .
Result of Action
Similar kinase inhibitors have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the bromination of pyrrolo[2,3-d]pyrimidin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the brominating agents safely and efficiently.
化学反应分析
Types of Reactions
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5,6-diamino-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one, while oxidation might produce a corresponding pyrimidine N-oxide.
科学研究应用
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
相似化合物的比较
Similar Compounds
- 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 4-Aminopyrrolo[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidin-5-one
Uniqueness
5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to the presence of two bromine atoms, which significantly influence its reactivity and binding properties. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its mono-brominated or non-brominated analogs.
属性
IUPAC Name |
5,6-dibromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-2-5(11-4(3)8)9-1-10-6(2)12/h1H,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVOHPCJKFUIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(N2)Br)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2787710.png)
![N-{2-[(furan-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2787712.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2787713.png)

![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)
![2-[2-(4-fluorophenoxy)ethyl]-7-[(4-fluorophenyl)amino]-5-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2787719.png)
![N'-(2-ethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2787720.png)

![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)
![N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787726.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2787730.png)
![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)

